1a,1b-Dihomo-PGF2alpha
Overview
Description
1a,1b-Dihomo-PGF2alpha, also known as 1a,1b-dihomo-9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid, is a prostanoid . It is the theoretical product of adrenic acid in the COX pathway . It is primarily produced in the renal medulla where adrenic acid is selectively distributed .
Synthesis Analysis
The biosynthesis of 1a,1b-Dihomo-PGF2alpha involves the reduction of 1a,1b-dihomo-PGE2 with NaBH4 in methanol, resulting in total conversion to two products having chemical and physical properties consistent with 1a,1b-dihomo-PGF2alpha and 1a,1b-dihomo-PGF2beta proposed structures . The initial rate of adrenic acid-dependent oxygen uptake was determined to be 25% of that of arachidonic acid .Molecular Structure Analysis
The molecular formula of 1a,1b-Dihomo-PGF2alpha is C22H38O5 . It has an exact mass of 382.271925 . The InChI representation isInChI=1S/C22H38O5/c1-2-3-8-11-17 (23)14-15-19-18 (20 (24)16-21 (19)25)12-9-6-4-5-7-10-13-22 (26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3, (H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
. Chemical Reactions Analysis
The formation of 1a,1b-dihomo-PGF2alpha could be increased, at the expense of 1a,1b-dihomo-PGE2, by the addition of copper and reduced glutathione to the incubation mixture .Physical And Chemical Properties Analysis
1a,1b-Dihomo-PGF2alpha has a molar refractivity of 108.91, a logP of 4.68, and a topological polar surface area of 97.99 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Biosynthesis and Metabolic Pathways
- Biosynthesis from Adrenic Acid : The conversion of adrenic acid to 1a,1b-Dihomo-PGF2 and 1a,1b-Dihomo-PGF2alpha is facilitated by sheep vesicular gland microsomes. This process is augmented by adding copper and reduced glutathione, and inhibited by prostaglandin synthetase inhibitors like naproxen (Tobias, Vane, & Paulsrud, 1975).
Cellular and Molecular Effects
- Cell Proliferation in Mouse Fibroblasts : Prostaglandin F2alpha, closely related to 1a,1b-Dihomo-PGF2alpha, has been shown to initiate DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating a role in cellular growth and division processes (de Asúa, Clingan, & Rudland, 1975).
Reproductive Physiology
- Role in Oxytocin-Induced Prostaglandin Production : Studies demonstrate the involvement of cyclooxygenase-2 in the mechanism through which oxytocin regulates PGF2alpha production in endometrial cells, which may be relevant for substances like 1a,1b-Dihomo-PGF2alpha in reproductive processes (Asselin, Drolet, & Fortier, 1997).
Pathophysiology and Disease
- F2-Isoprostanes in Atherosclerotic Lesions : F2-isoprostanes, chemically related to 1a,1b-Dihomo-PGF2alpha, are detected in atherosclerotic lesions, suggesting a potential role in oxidative stress and vascular inflammation (Praticò et al., 1997).
Molecular Sensing and Detection
- Metal-Organic Frameworks for Sensing : Research involving the structural characterization of metal-organic frameworks suggests potential applications in sensing and detection, which could be relevant for the detection of substances like 1a,1b-Dihomo-PGF2alpha (Zhou et al., 2013).
properties
IUPAC Name |
(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAOAWRUXSOQF-GWSKAPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348000 | |
Record name | 1a,1b-Dihomoprostaglandin F2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1a,1b-Dihomo-PGF2alpha | |
CAS RN |
57944-39-5 | |
Record name | 1a,1b-Dihomoprostaglandin F2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1a,1b-Dihomoprostaglandin F2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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